molecular formula C15H12Cl2N2OS B14931626 2-(2,5-Dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole

2-(2,5-Dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B14931626
M. Wt: 339.2 g/mol
InChI Key: ZWWWJFJIPIOBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.

    Reduction: Reduction reactions can occur, especially at the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE would depend on its specific application. Generally, oxadiazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-DICHLOROPHENYL)-1,3,4-OXADIAZOLE
  • 5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE
  • 2-(2,5-DICHLOROPHENYL)-5-METHYL-1,3,4-OXADIAZOLE

Uniqueness

The uniqueness of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H12Cl2N2OS

Molecular Weight

339.2 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H12Cl2N2OS/c1-3-10-8(2)21-7-12(10)15-19-18-14(20-15)11-6-9(16)4-5-13(11)17/h4-7H,3H2,1-2H3

InChI Key

ZWWWJFJIPIOBOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.